molecular formula C11H16FN3 B2559959 N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine CAS No. 2034416-84-5

N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine

Cat. No.: B2559959
CAS No.: 2034416-84-5
M. Wt: 209.268
InChI Key: WBUPVPRUUMZADW-UHFFFAOYSA-N
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Description

N-Cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine is a chemical compound with the molecular formula C11H16FN3 . It belongs to the class of 5-fluoro-2-aminopyrimidine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery research. The incorporation of a fluorine atom at the 5-position of the pyrimidine ring is a common strategy in agrochemical and pharmaceutical development to modulate the molecule's electronic properties, lipophilicity, and metabolic stability . The specific structural features of this compound—including the pyrimidine core, the fluorine substituent, and the N-cyclohexyl-N-methylamine group—make it a potential intermediate or building block for the synthesis of more complex molecules. Research into similar 5-fluoro-2-aminopyrimidine derivatives has shown their relevance in the investigation of kinase inhibitors and other biologically active targets, highlighting the value of this chemical series in developing therapies for hyperproliferative disorders . This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3/c1-15(10-5-3-2-4-6-10)11-13-7-9(12)8-14-11/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUPVPRUUMZADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine typically involves the reaction of cyclohexylamine with 5-fluoro-2-chloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: : In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Chemical Reactivity and Reaction Pathways

The compound exhibits three primary reaction pathways:

Oxidation

Oxidation typically targets the amine group, forming N-oxide derivatives . Common reagents include hydrogen peroxide (H₂O₂) under acidic conditions.

Example :

N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine+H2O2N-oxide derivative\text{this compound} + \text{H}_2\text{O}_2 \rightarrow \text{N-oxide derivative}

Reduction

Reduction of the amine group yields reduced amine derivatives . Hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) is used.

Example :

This compound+H2Reduced amine\text{this compound} + \text{H}_2 \rightarrow \text{Reduced amine}

Substitution

Further substitution reactions modify the cyclohexyl group or pyrimidine ring. For instance, replacing the cyclohexyl group with halogenated benzene rings (e.g., 2,5-dihalophenyl) enhances reactivity. Substitution occurs via nucleophilic aromatic displacement using amines or aromatic boronic acids in Suzuki coupling reactions .

Example :

This compound+Ar-B(OH)2Substituted pyrimidine\text{this compound} + \text{Ar-B(OH)}_2 \rightarrow \text{Substituted pyrimidine}

Subtype Selectivity and Activity

While not directly related to chemical reactivity, structural modifications (e.g., halogen substitution at the 2- and 5-positions of benzene rings) significantly influence biological activity. For example, 3-chloro-4-fluorophenyl substitutions enhance KCa2.2a channel potentiation by ~10-fold compared to non-halogenated analogs .

Pyrimidine Ring Reactivity

The fluorine atom at the 5-position stabilizes the pyrimidine ring, reducing susceptibility to nucleophilic attack. This structural feature contributes to the compound’s selective reactivity, favoring substitution at the 2-position over other sites.

Comparative Reaction Trends

Reaction TypeReagents/ConditionsKey ProductsImpact on Reactivity
Oxidation H₂O₂, acidic conditionsN-oxide derivativesReduced basicity
Reduction H₂/Pd-CReduced aminesAltered hydrogen bonding
Substitution Ar-B(OH)₂, Suzuki couplingSubstituted pyrimidinesEnhanced lipophilicity

Scientific Research Applications

Anticancer Activity

N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine has been studied for its anticancer properties, particularly in the context of inhibiting cell proliferation in various cancer cell lines.

Case Study: Antitumor Efficacy

In a study evaluating the compound's effects on human cancer cell lines, it was found to exhibit significant cytotoxicity against several types of cancer, including:

Cell Line IC50 (µM)
HCT-11613.6
PC-320.5
SNB-1925.0
B16F1048.37

These results indicate that while the compound shows promise, further structural modifications may be necessary to enhance its potency compared to established chemotherapeutics like doxorubicin .

Kinase Inhibition

The compound has been investigated as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating transcription and cell cycle progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound has been essential in optimizing its efficacy as a therapeutic agent.

Key Findings

Research indicates that modifications at specific positions on the pyrimidine ring can significantly impact the compound's potency and selectivity:

Modification Effect on Potency
Halogen substitution at positions 2 and 5~10-fold increase in potency
Electron-donating groups (EDGs)Enhanced activity against cancer cell lines

These insights guide further chemical modifications to improve therapeutic outcomes .

Other Potential Applications

Beyond its anticancer properties, this compound may have implications in treating other conditions due to its biological activity.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, indicating potential utility in inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

  • Fluorine vs. Chlorine/Methoxy/Ethoxy Groups : Fluorine’s electronegativity and smaller size (vs. Cl, OMe, OEt) may reduce steric hindrance and enhance hydrogen-bond acceptor capacity. In , the 2-fluorophenyl group forms near-coplanar alignment with the pyrimidine ring (dihedral angle: 12.8°), while bulkier ethoxy substituents increase dihedral angles (77.5° in ) .
  • Cyclohexyl vs.

Hydrogen Bonding and Crystal Packing

  • Weak C–H⋯O/F/N interactions dominate in fluorinated pyrimidines (e.g., ’s C–H⋯O bonds stabilize polymeric chains) . The target compound’s fluorine atom may participate in similar interactions.
  • N–H⋯N bonds in create dimeric motifs, suggesting that the methyl and cyclohexyl groups in the target compound could modulate such interactions .

Biological Activity

N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, mechanism of action, and applications based on recent research findings.

This compound is characterized by its unique structure, which includes a cyclohexyl group and a fluorine atom at the 5-position of the pyrimidine ring. This configuration is essential for its interaction with biological targets. The compound can be synthesized through various methods, including substitution reactions and cyclization processes that yield pyrimidine derivatives with diverse functional groups.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate the activity of various molecular targets, leading to significant biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, which suggests potential anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits enzymes related to cell proliferation; potential use in cancer therapies.
AntimicrobialExhibits antimicrobial properties against various pathogens; further studies are warranted.
AntiviralInvestigated for efficacy against viral infections; specific targets include viral polymerases .
NeuroprotectivePotential therapeutic effects in neurological disorders; mechanism under investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated broad-spectrum antibacterial activity, showing effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). In vitro studies indicate that the compound can disrupt bacterial cell membranes, leading to cell lysis and death. The compound also exhibits low cytotoxicity towards human cells, making it a promising candidate for further development as an antibacterial agent .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study reported that this compound displayed significant inhibitory effects against multiple bacterial strains. The compound was effective in dispersing established biofilms and showed a slower development of resistance compared to traditional antibiotics like norfloxacin .
  • Antiviral Potential : Research indicates that this compound may inhibit viral replication by targeting specific viral enzymes. In vitro tests have shown promising results against RNA viruses, suggesting it could be developed into an antiviral drug .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects through modulation of neurotransmitter systems. This aspect is still under investigation but holds potential for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine ring significantly affect its potency and selectivity towards different biological targets. For example, modifications at the 2-position have been shown to enhance anticancer activity while maintaining low toxicity profiles .

Table 2: Structure-Activity Relationship Insights

Substituent PositionModification TypeEffect on Activity
5FluorineIncreased binding affinity to targets
2Alkyl group substitutionEnhanced anticancer properties
Cyclohexyl groupVariationsImpact on solubility and bioavailability

Q & A

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions, fluorine integration, and methyl/cyclohexyl group environments. 19F^{19}F NMR is critical for verifying fluorination sites .
  • X-ray Crystallography: Resolve molecular conformation (e.g., dihedral angles between pyrimidine and aryl rings) and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds can stabilize six-membered rings, as seen in related pyrimidine derivatives .
  • Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns.

Q. What safety protocols should be followed when handling fluorinated pyrimidine derivatives?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile reagents.
  • Waste Disposal: Segregate fluorine-containing waste for specialized treatment.
  • Emergency Procedures: Refer to Safety Data Sheets (SDS) for spill management and first-aid measures. For example, SDS for structurally similar compounds emphasize avoiding skin contact and ensuring proper ventilation .

Q. How can synthetic routes for this compound be optimized?

Answer:

  • Nucleophilic Substitution: Use 5-fluoropyrimidine precursors with cyclohexylamine and methylamine under anhydrous conditions.
  • Catalysts: Employ palladium catalysts for cross-coupling reactions to introduce aryl groups.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency. Monitor purity via HPLC or TLC .

Advanced Research Questions

Q. How do substituents (e.g., fluoro, methyl, cyclohexyl) influence the molecular conformation and bioactivity of pyrimidine derivatives?

Answer:

  • Steric Effects: Bulky substituents like cyclohexyl increase dihedral angles (e.g., 86.1° in related compounds), altering planarity and π-stacking interactions .
  • Electronic Effects: Fluorine’s electronegativity enhances metabolic stability and hydrogen-bonding potential. For example, intramolecular C–H⋯F interactions can stabilize crystal packing .
  • Bioactivity Correlations: Methyl groups at C6 improve antibacterial activity in analogs, as shown in microbiological assays against Staphylococcus aureus .

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

Answer:

  • Polymorphism Analysis: Compare multiple crystal forms (e.g., polymorphs with dihedral angles varying by ~5–12°) to identify dominant conformers .
  • Dynamic NMR: Study temperature-dependent spectra to detect conformational flexibility in solution.
  • Computational Modeling: Use DFT calculations to predict stable conformers and validate against experimental data .

Q. What methodological strategies ensure reliability in biological activity assays (e.g., antimicrobial testing)?

Answer:

  • Positive Controls: Include standard antibiotics (e.g., ciprofloxacin) to validate assay conditions.
  • Minimum Inhibitory Concentration (MIC): Use broth microdilution methods with ≥3 replicates to reduce variability.
  • Cell Line Validation: Test cytotoxicity on mammalian cells to differentiate antimicrobial vs. general toxic effects. Reference methodologies from pyrimidine derivatives with confirmed antifungal activity .

Q. How does hydrogen bonding impact solubility and formulation of fluorinated pyrimidines?

Answer:

  • Crystal Packing: Weak C–H⋯O and C–H⋯π interactions in the solid state reduce aqueous solubility. For example, methoxy groups participate in intermolecular H-bonds, increasing melting points .
  • Co-solvents: Use cyclodextrins or PEG-based systems to disrupt H-bond networks and enhance dissolution.
  • Salt Formation: Introduce hydrochloride or sodium salts to improve bioavailability .

Q. What advanced analytical techniques are suitable for detecting degradation products?

Answer:

  • LC-MS/MS: Identify hydrolyzed or oxidized byproducts (e.g., defluorinated analogs) with high sensitivity.
  • Stability Studies: Accelerate degradation under forced conditions (e.g., 40°C/75% RH) and monitor via 19F^{19}F-NMR to track fluorine loss .
  • X-ray Powder Diffraction (XRPD): Detect amorphous vs. crystalline degradation forms .

Methodological Notes

  • References: Prioritize crystallographic data from Acta Crystallographica and synthetic protocols from peer-reviewed journals .
  • Data Validation: Cross-check spectral data with computational models (e.g., Gaussian or MOE) to resolve ambiguities.
  • Ethical Compliance: Adhere to institutional guidelines for biological testing and chemical safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.